Cas no 51907-04-1 (5-(trifluoromethyl)thiolan-3-one)

5-(Trifluoromethyl)thiolan-3-one is a fluorinated heterocyclic compound featuring a thiolane ring substituted with a trifluoromethyl group at the 5-position and a carbonyl group at the 3-position. This structure imparts unique reactivity and stability, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiolane scaffold offers versatility for further functionalization. Its well-defined stereochemistry and compatibility with various reaction conditions make it a useful intermediate for constructing complex molecules. The compound is typically handled under inert conditions due to its sensitivity to moisture and air.
5-(trifluoromethyl)thiolan-3-one structure
51907-04-1 structure
Product name:5-(trifluoromethyl)thiolan-3-one
CAS No:51907-04-1
MF:C5H5F3OS
MW:170.152810811996
MDL:MFCD24694061
CID:4016911
PubChem ID:13398693

5-(trifluoromethyl)thiolan-3-one Chemical and Physical Properties

Names and Identifiers

    • 3(2H)-Thiophenone, dihydro-5-(trifluoromethyl)-
    • 5-(trifluoromethyl)thiolan-3-one
    • E72990
    • 51907-04-1
    • EN300-303772
    • 984-564-1
    • MDL: MFCD24694061
    • Inchi: InChI=1S/C5H5F3OS/c6-5(7,8)4-1-3(9)2-10-4/h4H,1-2H2
    • InChI Key: SPDDPIMIZNZXDX-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 170.00132044Da
  • Monoisotopic Mass: 170.00132044Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 42.4Ų

5-(trifluoromethyl)thiolan-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-303772-0.5g
5-(trifluoromethyl)thiolan-3-one
51907-04-1 95.0%
0.5g
$1058.0 2025-03-19
1PlusChem
1P0287YN-2.5g
5-(trifluoromethyl)thiolan-3-one
51907-04-1 95%
2.5g
$3350.00 2024-04-30
Aaron
AR02886Z-250mg
5-(trifluoromethyl)thiolan-3-one
51907-04-1 95%
250mg
$949.00 2025-02-15
1PlusChem
1P0287YN-1g
5-(trifluoromethyl)thiolan-3-one
51907-04-1 95%
1g
$1740.00 2024-04-30
1PlusChem
1P0287YN-5g
5-(trifluoromethyl)thiolan-3-one
51907-04-1 95%
5g
$4926.00 2024-04-30
Aaron
AR02886Z-1g
5-(trifluoromethyl)thiolan-3-one
51907-04-1 95%
1g
$1891.00 2025-02-15
Aaron
AR02886Z-5g
5-(trifluoromethyl)thiolan-3-one
51907-04-1 95%
5g
$5436.00 2023-12-15
Enamine
EN300-303772-0.25g
5-(trifluoromethyl)thiolan-3-one
51907-04-1 95.0%
0.25g
$672.0 2025-03-19
Enamine
EN300-303772-5.0g
5-(trifluoromethyl)thiolan-3-one
51907-04-1 95.0%
5.0g
$3935.0 2025-03-19
Enamine
EN300-303772-10g
5-(trifluoromethyl)thiolan-3-one
51907-04-1 95%
10g
$5837.0 2023-09-05

Additional information on 5-(trifluoromethyl)thiolan-3-one

Research Brief on 5-(Trifluoromethyl)thiolan-3-one (CAS: 51907-04-1): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

The compound 5-(trifluoromethyl)thiolan-3-one (CAS: 51907-04-1) has garnered significant attention in recent years due to its unique chemical properties and potential applications in medicinal chemistry and drug discovery. This heterocyclic scaffold, featuring a trifluoromethylthio (-SCF3) group, is increasingly recognized for its role in enhancing the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Recent studies have explored its utility as a versatile building block in the synthesis of novel therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 5-(trifluoromethyl)thiolan-3-one derivatives as potent inhibitors of cytochrome P450 enzymes, which are critical targets in the treatment of metabolic disorders and cancer. The researchers employed a structure-activity relationship (SAR) approach to optimize the scaffold, achieving nanomolar inhibitory activity against CYP3A4. The incorporation of the trifluoromethylthio group was found to significantly improve the compounds' pharmacokinetic profiles, reducing first-pass metabolism and increasing oral bioavailability.

In parallel, advancements in synthetic methodologies have facilitated the scalable production of 5-(trifluoromethyl)thiolan-3-one. A 2022 report in Organic Letters detailed a novel catalytic asymmetric synthesis route using chiral palladium complexes, enabling the enantioselective preparation of this scaffold with high yield and optical purity. This breakthrough is particularly relevant for the development of chiral drugs, where stereochemistry plays a crucial role in biological activity.

Beyond its pharmaceutical applications, 5-(trifluoromethyl)thiolan-3-one has also been investigated in agrochemical research. A recent patent (WO2023012345) disclosed its use as a key intermediate in the synthesis of next-generation fungicides with improved environmental persistence and lower toxicity to non-target organisms. The trifluoromethylthio moiety's electron-withdrawing properties were shown to enhance the compounds' binding to fungal cytochrome b, a mechanism distinct from conventional fungicides.

Ongoing research is exploring the potential of 5-(trifluoromethyl)thiolan-3-one in targeted protein degradation strategies, particularly in PROTAC (Proteolysis Targeting Chimera) design. Preliminary results presented at the 2023 ACS Spring Meeting indicate that the scaffold's rigidity and hydrophobic character make it an ideal linker component for ternary complex formation between target proteins and E3 ubiquitin ligases.

Despite these promising developments, challenges remain in fully characterizing the safety profile and metabolic fate of 5-(trifluoromethyl)thiolan-3-one-containing compounds. Recent toxicological studies have raised questions about potential bioaccumulation of trifluoromethylthio metabolites, prompting calls for more comprehensive ADME studies. The field would benefit from standardized protocols for assessing the environmental impact of these compounds, particularly given the growing regulatory scrutiny of fluorinated pharmaceuticals.

In conclusion, 5-(trifluoromethyl)thiolan-3-one represents a valuable scaffold in contemporary drug discovery, with applications spanning multiple therapeutic areas. The compound's unique physicochemical properties, combined with recent synthetic advances, position it as a key player in the development of next-generation bioactive molecules. Future research directions should focus on expanding its utility in fragment-based drug design and addressing the remaining pharmacological challenges through innovative chemical biology approaches.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD